

# Technical Monograph: Structure-Activity Relationship of 3-Ethyl-2-phenylmorpholine

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## Compound of Interest

Compound Name: 3-Ethyl-2-phenylmorpholine

CAS No.: 100368-98-7

Cat. No.: B1498995

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## Executive Summary

**3-Ethyl-2-phenylmorpholine** (often referred to colloquially as Phenetrazine) represents a critical study in homologous extension within the morpholine class of central nervous system (CNS) stimulants. By extending the C3-substituent from a methyl (as in Phenmetrazine) to an ethyl group, researchers observe significant shifts in steric tolerance, transporter selectivity, and metabolic stability. This guide deconstructs the pharmacological impact of this "ethyl shift," analyzing how increased steric bulk at the chiral center influences binding affinity at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

## Chemical Architecture & Stereochemistry

### The Scaffold

The molecule consists of a morpholine ring substituted at the C2 position with a phenyl ring and at the C3 position with an ethyl group. This creates two chiral centers, resulting in four potential stereoisomers:

- (2S, 3S) & (2R, 3R): Trans-configuration.

- (2S, 3R) & (2R, 3S):Cis-configuration.

In the phenmetrazine series, the (+)-trans isomer (2S, 3S) typically exhibits the highest potency as a monoamine releasing agent. The 3-ethyl analogue is expected to follow this stereochemical preference, where the spatial arrangement of the ethyl group relative to the phenyl ring dictates the "fit" within the hydrophobic pocket of the monoamine transporter.

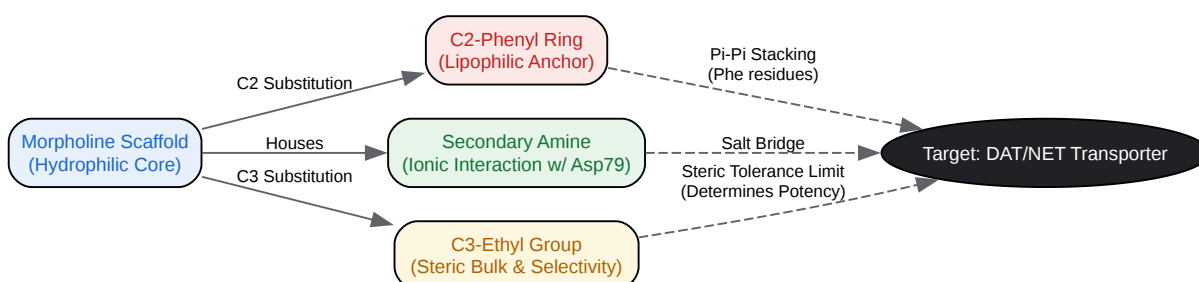
## The "Ethyl Shift" (SAR Analysis)

The transition from Methyl (C1) to Ethyl (C2) at the 3-position is the defining feature of this molecule.

- Steric Occlusion: The DAT binding site has a "Goldilocks" zone for the amine-adjacent substituent. While the methyl group of phenmetrazine fits optimally, the ethyl group introduces rotational freedom and steric bulk. This often results in a slightly reduced affinity ( ) for DAT compared to the methyl parent, as the ethyl tail may clash with residues in the orthosteric binding site (specifically near Asp79 or Phe76 in the human DAT model).
- Lipophilicity (LogP): The addition of a methylene unit (-CH<sub>2</sub>-) increases the calculated LogP (cLogP) by approximately 0.5 units. This enhances Blood-Brain Barrier (BBB) permeability but may also increase non-specific binding in plasma.

## Visualization of the Pharmacophore

The following diagram illustrates the key SAR zones of the molecule.



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Figure 1: Pharmacophore dissection of **3-Ethyl-2-phenylmorpholine** showing the functional roles of each structural component.

## Pharmacodynamics & Mechanism of Action

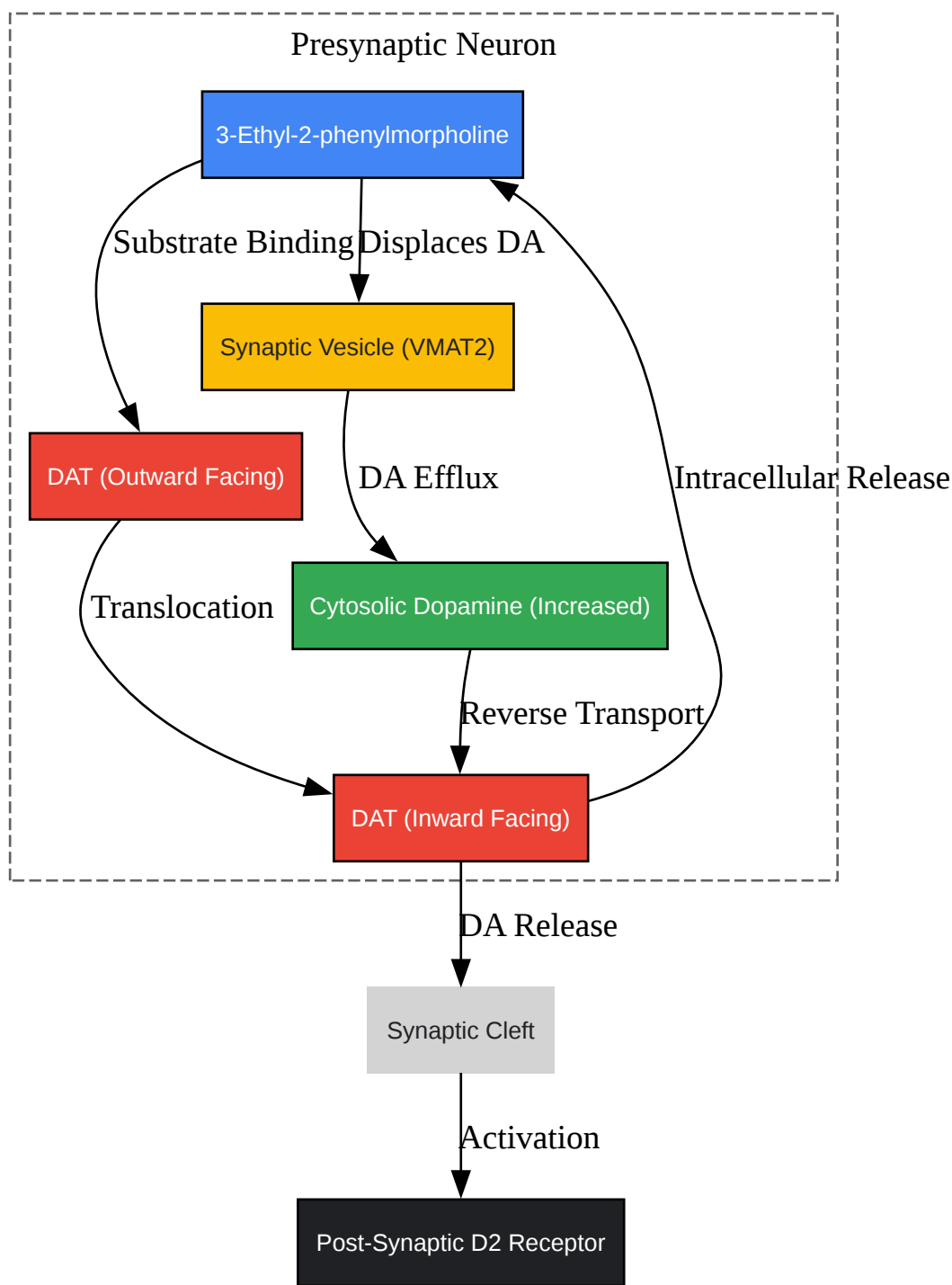
### Monoamine Transporter Profile

**3-Ethyl-2-phenylmorpholine** functions primarily as a Norepinephrine-Dopamine Releasing Agent (NDRA).

Transporter	Activity Type	Predicted Potency vs. Phenmetrazine	Mechanism
NET	Releasing Agent	High (Retained)	The NET binding pocket is generally more tolerant of steric bulk at the alpha-carbon position.
DAT	Releasing Agent	Moderate (Reduced)	The ethyl group may cause minor steric clashes, slightly reducing potency compared to the methyl analogue.
SERT	Inactive/Weak	Negligible	Like its parent, the scaffold lacks the requisite bulk/polarity on the phenyl ring to engage SERT significantly.

### Signal Transduction Pathway

The compound enters the presynaptic neuron via the transporter (acting as a substrate), displaces vesicular monoamines via VMAT2 interaction, and reverses the direction of the membrane transporter (DAT/NET).



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Figure 2: Mechanism of Action illustrating the substrate-based release of dopamine.

## Synthesis & Derivatization

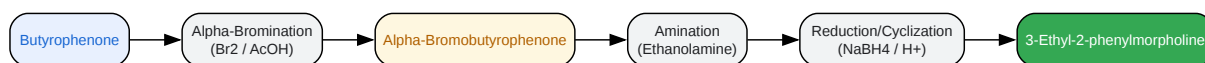
To access **3-Ethyl-2-phenylmorpholine** for SAR evaluation, a modified synthetic route based on the standard phenmetrazine synthesis is required. The key deviation is the starting precursor.

## Synthetic Protocol (General Procedure)

Precursor: Butyrophenone (instead of Propiophenone).

- Halogenation: Butyrophenone is brominated at the alpha-position to yield -bromobutyrophenone.
- Amination: The bromo-ketone is reacted with ethanolamine (or N-benzyethanolamine for cleaner cyclization) to form the amino-ketone intermediate.
- Reduction & Cyclization: The intermediate is reduced (using NaBH<sub>4</sub> or catalytic hydrogenation) to the amino-alcohol, which is then cyclized using an acid catalyst (e.g., H<sub>2</sub>SO<sub>4</sub> or HCl) to close the morpholine ring.

Note on Stereocontrol: This route typically yields a racemic mixture of cis and trans isomers. Separation can be achieved via fractional crystallization of the hydrochloride salts or chiral HPLC.



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Figure 3: Synthetic pathway from Butyrophenone to the target morpholine.[1]

## References

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[Link](#)

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